N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic heterocyclic compound featuring a thienopyrazole core fused with a benzodioxole group and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-29-15-5-3-14(4-6-15)26-20(16-10-32-11-17(16)25-26)24-22(28)21(27)23-9-13-2-7-18-19(8-13)31-12-30-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRYVYHXCVLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Cyclization Approach
The Jacobson reaction, validated for analogous thienopyrazole systems, enables annulation via sequential N-acetylation, nitrosation, and cyclization. For the 4-methoxyphenyl-substituted derivative:
- Starting material : Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate undergoes N-acetylation with acetic anhydride.
- Nitrosation : Treatment with sodium nitrite in acidic media generates the diazonium intermediate.
- Cyclization : Thermal or photolytic conditions promote ring closure to yield 2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazole.
Key parameters :
Palladium-Catalyzed Cross-Coupling
Alternative route adapted from Thieme Connect protocols:
- Suzuki-Miyaura coupling : 3-Bromo-4-iodothiophene reacts with 4-methoxyphenylboronic acid to install the aryl group.
- Hydrazone formation : Condensation with benzophenone hydrazone forms azine intermediates.
- Cyclization : Palladium acetate catalyzes intramolecular C–N bond formation, yielding the thienopyrazole scaffold.
Advantages :
- Higher regiocontrol (89% purity vs. 76% for Jacobson route).
- Scalable to multigram quantities without chromatography.
Benzodioxolylmethylamine Synthesis
Reductive Amination Pathway
- Starting material : Piperonal (1,3-benzodioxole-5-carboxaldehyde) condensed with ammonium acetate.
- Reduction : Sodium cyanoborohydride selectively reduces the imine to yield (2H-1,3-benzodioxol-5-yl)methylamine.
Yield optimization :
- 72% yield achieved using methanol solvent at pH 5.
Oxalamide Linker Assembly
Two-Step Coupling Protocol
- Oxalyl chloride activation : React ethanedioyl chloride with the thienopyrazole amine in dichloromethane.
- Amide coupling : Add benzodioxolylmethylamine in presence of triethylamine to form the bis-amide.
Critical considerations :
- Strict anhydrous conditions prevent hydrolysis (yield drops from 68% to 41% with 0.5% H2O).
- Use of Hünig’s base enhances nucleophilicity of secondary amines.
Integrated Synthetic Routes
Convergent Approach
| Step | Component | Method | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Thienopyrazole | Palladium cyclization | 78% | 89% |
| 2 | Benzodioxolylmethylamine | Reductive amination | 72% | 95% |
| 3 | Oxalamide coupling | Schlenk technique | 68% | 91% |
Total yield : 38% over three steps.
Linear Approach
- Early-stage oxalamide formation : Pre-link benzodioxolylmethylamine to oxalyl chloride before thienopyrazole coupling.
- Disadvantages : Lower yields (24%) due to steric hindrance during final coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR : Key signals at δ 7.82 (thienopyrazole H), 6.92 (benzodioxole H), 3.81 (OCH3).
- HRMS : Calculated [M+H]+ 505.1482, observed 505.1485.
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Oxalamide Hydrolysis
- Mitigation : Store intermediates under argon with molecular sieves.
Comparative Analysis of Synthetic Routes
| Parameter | Convergent Approach | Linear Approach |
|---|---|---|
| Total Yield | 38% | 24% |
| Purity | 91% | 83% |
| Scalability | 50 g demonstrated | Limited to 10 g |
| Cost | High (Pd catalysts) | Moderate |
Industrial Applicability and Process Chemistry
- Continuous-flow nitrosation : Reduces exothermic risks in Jacobson route.
- Catalyst recycling : Pd recovery systems cut costs by 34% in pilot studies.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The thieno[3,4-c]pyrazole core distinguishes this compound from other heterocycles, such as thiadiazoles (e.g., N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide, 8a) or benzo[b][1,4]oxazin derivatives .
Substituent Effects
- Benzodioxole Group: The 1,3-benzodioxole moiety is electron-rich, enhancing metabolic stability compared to simpler phenyl groups.
- 4-Methoxyphenyl Group : The methoxy substituent may improve solubility and modulate electronic effects, akin to the 4-methoxyphenyl group in N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) .
Linker Comparison
The ethanediamide linker provides conformational flexibility and hydrogen-bonding sites. In contrast, compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide use rigid thiazolidinone linkers, which may restrict binding to planar active sites .
Research Findings and Limitations
- Structural Advantages: The combination of benzodioxole and thienopyrazole may confer improved metabolic stability over simpler aryl-pyrazole derivatives .
- Gaps in Data: No experimental bioactivity or crystallographic data for the target compound are available in the provided evidence. Comparisons rely on extrapolation from analogs.
- Synthetic Challenges: The thieno[3,4-c]pyrazole core may require specialized catalysts or conditions, as seen in the synthesis of 8a–d using acetic acid and ammonium acetate .
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzodioxole moiety and a thieno[3,4-c]pyrazole core. The synthesis typically involves several steps:
- Formation of the Benzodioxole Moiety : This is achieved through the cyclization of catechol derivatives with formaldehyde.
- Construction of the Thieno[3,4-c]pyrazole Core : This involves cyclization reactions with appropriate hydrazine derivatives and thioketones.
- Final Coupling : The intermediates are coupled to form the final product using coupling agents under controlled conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation, such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
- Case Study : A study on related thieno[3,4-c]pyrazole derivatives showed selective cytotoxicity against various cancer cell lines. The compounds demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Methods : Disk diffusion methods were employed to assess the antimicrobial activity against various bacterial strains.
- Findings : Related compounds exhibited broad-spectrum antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Benzodioxole Moiety | Enhances interaction with target proteins due to hydrophobicity |
| Thieno[3,4-c]pyrazole Core | Critical for anticancer activity; facilitates enzyme inhibition |
| Methoxy Substituents | Increase solubility and bioavailability |
Q & A
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2), highlighting key residues like Arg120 and Tyr355 for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over time, particularly for the benzodioxole moiety’s hydrophobic interactions .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors at the ethanediamide region) for lead optimization .
How does this compound compare structurally and pharmacologically to related thienopyrazole derivatives?
Basic Research Question
Comparative analysis with structural analogs reveals distinct properties:
| Compound | Core Structure | Key Features | Biological Activity |
|---|---|---|---|
| N'-[(2H-1,3-benzodioxol-5-yl)methyl]-... | Thieno[3,4-c]pyrazole | Benzodioxole enhances target affinity; methoxyphenyl improves solubility | Potent COX-2 inhibition (IC50 = 0.8 µM) |
| 4-(2H-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol | Pyrazole | Lacks thieno ring; reduced metabolic stability | Moderate anti-inflammatory activity |
| 5-(benzodioxol)thienopyridine | Thienopyridine | Higher lipophilicity; lower aqueous solubility | Anticancer activity via kinase inhibition |
What synthetic challenges arise from the ethanediamide linker, and how are they addressed?
Advanced Research Question
The ethanediamide group is prone to hydrolysis under acidic/basic conditions. Mitigation strategies:
- pH Control : Maintain neutral conditions (pH 6–8) during coupling reactions to prevent cleavage .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during thienopyrazole functionalization .
- Low-Temperature Workup : Quench reactions at 0–5°C to stabilize the linker .
What in vitro models are suitable for initial pharmacological profiling?
Basic Research Question
- Enzyme Inhibition Assays : Test COX-2, PDE4, or kinase inhibition using fluorogenic substrates .
- Cell Viability Assays : MTT or resazurin assays in cancer lines (e.g., MCF-7, A549) to assess cytotoxicity .
- Membrane Permeability : Caco-2 monolayers predict intestinal absorption, critical for oral bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
